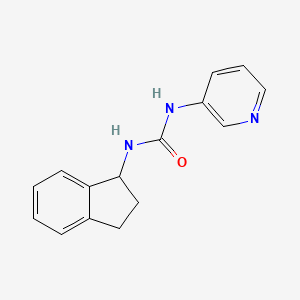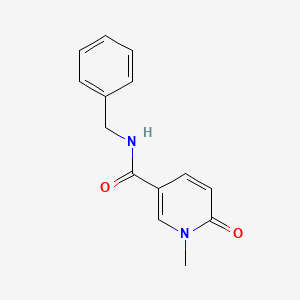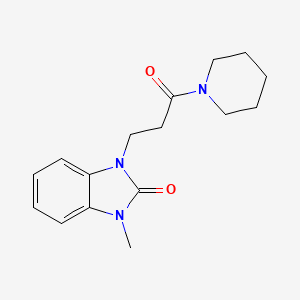
3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as MQC and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile in lab experiments include its potential as an anti-inflammatory and anticancer agent, as well as its potential as a fluorescent probe for the detection of metal ions. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
For research on 3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile include investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Finally, research on the use of this compound as a fluorescent probe for the detection of metal ions could lead to the development of new diagnostic tools for various diseases.
Synthesemethoden
The synthesis of 3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has been reported in the literature. One of the methods involves the reaction of 6-methoxy-3,4-dihydroquinoline-2(1H)-one with 4-cyanobenzoyl chloride in the presence of a base. The product obtained is then treated with acetic anhydride in the presence of a base to yield 3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has been investigated for its potential applications in different fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has also been investigated for its potential as an anticancer agent. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-7-8-17-14(11-16)6-3-9-20(17)18(21)15-5-2-4-13(10-15)12-19/h2,4-5,7-8,10-11H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNVHKKGNWIKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)